molecular formula C21H25N5O2S2 B11623986 2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 369399-97-3

2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623986
CAS No.: 369399-97-3
M. Wt: 443.6 g/mol
InChI Key: MKAZVHXVFNDIMU-SSZFMOIBSA-N
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Description

2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a thiazolidine ring, and a pyridopyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the piperazine and thiazolidine rings, followed by their integration into the pyridopyrimidine core. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethyl piperazine, isopropyl thiazolidine, and various catalysts to facilitate the reactions. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique combination of a pyrido[1,2-a]pyrimidine core with piperazine and thiazolidin moieties. The synthesis typically involves multi-step reactions that include the formation of the pyrido[1,2-a]pyrimidine scaffold and subsequent modifications to introduce the piperazine and thiazolidin groups.

Synthesis Overview

Recent advancements have focused on optimizing synthetic routes to improve yield and scalability. For instance, methods involving palladium-catalyzed reactions have shown promise in efficiently synthesizing intermediates critical for constructing this compound .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that related thiazolidinones possess potent antibacterial and antifungal properties, suggesting that the thiazolidin moiety contributes to the overall efficacy against microbial pathogens .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly through dual inhibition mechanisms targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Such mechanisms are crucial for managing inflammatory diseases .

Neuroprotective Potential

There is emerging evidence that compounds with similar structures may interact with neurotrophin receptors, which are essential for neuronal survival and differentiation. This interaction could position the compound as a candidate for neuroprotective therapies .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of thiazolidin derivatives against various bacterial strains using agar diffusion methods. Results indicated that certain modifications to the thiazolidin structure significantly enhanced antimicrobial activity compared to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with key enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

The compound 2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to delve into its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H25N5O2S2\text{C}_{21}\text{H}_{25}\text{N}_5\text{O}_2\text{S}_2

This structure features a pyrido-pyrimidine core linked to a thiazolidine derivative, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , antioxidant , and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

A study evaluated the antibacterial properties of similar thiazolidinone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound displayed significant antibacterial effects, suggesting potential applications in treating bacterial infections .

CompoundTarget StrainActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
Target CompoundVarious strainsPending Evaluation

Antioxidant Activity

The antioxidant potential of compounds similar to the target has been explored. For instance, derivatives containing thiazolidinone frameworks have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. The compound's ability to mitigate oxidative damage could be beneficial in preventing chronic diseases associated with oxidative stress .

Anticancer Properties

Research into the anticancer effects of related compounds has revealed their potential as inhibitors of key cancer-related enzymes. For example, some studies have focused on thiosemicarbazones, which share structural characteristics with the target compound. These studies demonstrated that such compounds could inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis and repair, leading to reduced tumor growth in vitro and in vivo .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Free Radical Scavenging : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function, contributing to its antibacterial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative demonstrated significant inhibition of E. coli growth in vitro, suggesting that modifications to the piperazine moiety could enhance antimicrobial activity.
  • Case Study 2 : In vivo studies using animal models indicated that a structurally related thiazolidinone reduced tumor size significantly compared to controls, supporting its anticancer potential.

Properties

CAS No.

369399-97-3

Molecular Formula

C21H25N5O2S2

Molecular Weight

443.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O2S2/c1-4-23-9-11-24(12-10-23)18-15(19(27)25-8-6-5-7-17(25)22-18)13-16-20(28)26(14(2)3)21(29)30-16/h5-8,13-14H,4,9-12H2,1-3H3/b16-13-

InChI Key

MKAZVHXVFNDIMU-SSZFMOIBSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

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